1-(4-Methylphenyl)ethanesulfonyl chloride
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Overview
Description
1-(4-Methylphenyl)ethanesulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to an ethanesulfonyl moiety, which is further substituted with a 4-methylphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylphenyl)ethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with ethyl magnesium bromide, followed by chlorination. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of 4-methylbenzenesulfonyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents used in reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Hydrides: Formed by reduction reactions.
Scientific Research Applications
1-(4-Methylphenyl)ethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)ethanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonyl chloride: Similar in structure but lacks the 4-methylphenyl group.
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the ethanesulfonyl moiety.
Uniqueness
1-(4-Methylphenyl)ethanesulfonyl chloride is unique due to the presence of both the ethanesulfonyl and 4-methylphenyl groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar counterparts .
Properties
Molecular Formula |
C9H11ClO2S |
---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
1-(4-methylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S/c1-7-3-5-9(6-4-7)8(2)13(10,11)12/h3-6,8H,1-2H3 |
InChI Key |
BTUUGCRDBWOPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)S(=O)(=O)Cl |
Origin of Product |
United States |
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